6,7-Dimethoxy-1-pyridin-2-yl-1,2,3,4-tetrahydroisoquinoline -

6,7-Dimethoxy-1-pyridin-2-yl-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3958697
CAS Number:
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

  • Compound Description: This compound serves as a key intermediate in various synthetic routes for tetrahydroisoquinoline derivatives. Its synthesis often utilizes reactions like the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization. [, ]

1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

  • Compound Description: This compound exhibits promising analgesic and anti-inflammatory effects. Studies have shown its efficacy in animal models, demonstrating potential as a non-narcotic analgesic. []

6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline [(±)-7]

  • Compound Description: This compound, along with its desmethyl analogue, displays high affinity for σ2 receptors, making them potential candidates for PET imaging of central nervous system disorders. []

1-(2-Hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound exhibits sedative-anxiolytic properties at specific doses, highlighting its potential for managing anxiety disorders. []

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: This compound acts as a novel "funny" If current channel (If channel) inhibitor and is under development for treating stable angina and atrial fibrillation. Research has focused on its hepatic uptake, excretion, and metabolic pathways. [, , , , , ]

(+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

  • Compound Description: This compound, the enantiomer of the first related compound mentioned, is synthesized diastereoselectively using a combination of Petasis synthesis and Pomeranz–Fritsch–Bobbitt synthesis. []

1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound class, encompassing a range of aryl substitutions at the 1-position, has shown potential anticonvulsant activity. Structure-activity relationship studies aim to optimize their pharmacological profiles. [, ]
  • Compound Description: These compounds exhibit activity as multidrug resistance reversers, specifically targeting P-glycoprotein (P-gp). [, ]

(±)-6,7-Dimethoxy-1-Oxo-2-(3-Piperidyl)-1,2,3,4-Tetrahydroisoquinoline

  • Compound Description: This compound can be efficiently synthesized via cyclization reactions and serves as an intermediate in the synthesis of other bioactive molecules. []

4-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound, explored in electrochemical oxidation studies, provides insights into the reactivity and potential for forming complex polycyclic structures. []

1-(p-Chlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (I-K-1)

  • Compound Description: This synthetic isoquinoline acts as an analgesic, but its addiction liability has been a subject of investigation. []

(E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound has been synthesized and structurally characterized, revealing its molecular geometry and supramolecular interactions. It has also been studied for potential antibacterial activity. []

2-(2-Hydroxyethyl)-1-(2-hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a 1-aryl-2-hydroxyethyl-1,2,3,4-tetrahydroisoquinoline derivative with its crystal structure studied for its unique pseudosymmetry. []

(+)-(R)-6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This enantiomerically pure compound is synthesized from (+)-(S)-2-methylamino-1-phenylethanol (halostachine) through an enantiospecific synthesis pathway. [, ]

2-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a valuable building block in organic synthesis and can be synthesized efficiently using N-halo compound synthesis methods. []

1-Chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

  • Compound Description: This compound is another building block in organic synthesis, synthesized from 3,4-dimethoxyphenethylamine. []

1-Aminomethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

  • Compound Description: This compound is synthesized from 3,4-dimethoxy-phenethylamine and chloroacetyl chloride through a multi-step synthesis. []

(4RS)‐6,7‐Dimethoxy‐4‐phenyl‐1,2,3,4‐tetrahydroisoquinoline Hydrochloride

  • Compound Description: The crystal structure of this compound reveals conformational differences between the two independent molecules in the asymmetric unit. []

(1S,RS)-6,7-Dimethoxy-N-methyl-1-(p-tolylsulfinylmethyl)-1-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound serves as an intermediate in the synthesis of enantiomerically pure alkaloids. Its structure confirms its stereochemistry. []
  • Compound Description: This compound exhibits calcium antagonist properties and has two enantiomers. [, ]

Benzodioxol-substituted 4-spirocycloalkan(tetrahydropyran)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This series of compounds, featuring a spirocyclic system, has been synthesized and studied for its antiarrhythmic activity. []

Properties

Product Name

6,7-Dimethoxy-1-pyridin-2-yl-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

6,7-dimethoxy-1-pyridin-2-yl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

InChI

InChI=1S/C16H18N2O2/c1-19-14-9-11-6-8-18-16(12(11)10-15(14)20-2)13-5-3-4-7-17-13/h3-5,7,9-10,16,18H,6,8H2,1-2H3

InChI Key

RWXDVZUKIZXXAM-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=N3)OC

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=N3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.